Ponazuril

Pharmacokinetics Bioavailability Equine

Ponazuril (toltrazuril sulfone) is the only FDA-approved triazine antiprotozoal for equine protozoal myeloencephalitis (EPM), offering a unique combination of high oral bioavailability (68.3%), sustained CSF penetration (0.162 mg/L), and a 4.3-day terminal half-life. Its quantifiable in vitro potency—98.6% S. neurona inhibition at 1 μg/mL and an IC50 of 33.3 μg/mL against N. caninum—makes it an indispensable reference standard for formulation development, pharmacokinetic benchmarking, and screening novel anticoccidials. Procure from qualified manufacturers to ensure batch-to-batch consistency for your critical research and development workflows.

Molecular Formula C18H14F3N3O6S
Molecular Weight 457.4 g/mol
CAS No. 69004-04-2
Cat. No. B1679043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePonazuril
CAS69004-04-2
SynonymsBAY-Vi 9143;  BAY-Vi-9143;  BAY-Vi9143;  Ponazuril;  Toltrazuril sulfone;  Marquis.
Molecular FormulaC18H14F3N3O6S
Molecular Weight457.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)
InChIKeyVBUNOIXRZNJNAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ponazuril CAS 69004-04-2: FDA-Approved Triazine for Equine Protozoal Myeloencephalitis


Ponazuril (CAS 69004-04-2), also known as toltrazuril sulfone, is the primary active metabolite of toltrazuril and a member of the triazine class of antiprotozoal agents [1]. It is the active pharmaceutical ingredient in the FDA-approved drug Marquis (15% w/w paste) for the treatment of equine protozoal myeloencephalitis (EPM) caused by Sarcocystis neurona [1]. This compound targets the apicoplast organelle in apicomplexan parasites, a feature not found in mammals, and is known for its high lipid solubility, enabling it to cross the blood-brain barrier and achieve therapeutic concentrations in the cerebrospinal fluid (CSF) [2].

Ponazuril vs. In-Class Alternatives: Why Direct Substitution is Scientifically Unfounded


The triazine class of anticoccidials, including toltrazuril, diclazuril, and ponazuril, exhibits significant variations in oral bioavailability, plasma half-life, and in vitro potency against key protozoal pathogens [1]. Ponazuril, as the sulfone metabolite of toltrazuril, demonstrates a distinct pharmacokinetic profile and therapeutic index that does not linearly translate from its parent compound [2]. Critical differences in the ability to cross the blood-brain barrier, achieve sustained CSF concentrations, and demonstrate clinical efficacy in controlled trials preclude generic substitution among triazines or with folate inhibitors like sulfadiazine/pyrimethamine [3]. The following evidence quantifies these critical divergences.

Quantitative Head-to-Head Comparison of Ponazuril (CAS 69004-04-2) vs. Key Comparators


Superior Oral Bioavailability of Ponazuril vs. Diclazuril in Horses

Ponazuril demonstrates substantially higher oral bioavailability compared to the related triazine diclazuril. This is a critical differentiator for achieving reliable systemic exposure and therapeutic CSF concentrations following oral administration. [1]

Pharmacokinetics Bioavailability Equine

Lower In Vitro IC50 of Ponazuril vs. Toltrazuril Against Neospora caninum

In a comparative in vitro study, ponazuril demonstrated superior growth inhibitory activity against the apicomplexan parasite Neospora caninum compared to its parent compound, toltrazuril. [1]

In vitro IC50 Neospora caninum Antiprotozoal

Ponazuril Therapeutic CSF Concentrations and Half-Life Compared to Baseline Requirement

Ponazuril achieves sustained concentrations in the cerebrospinal fluid (CSF) that exceed the in vitro threshold required to kill Sarcocystis neurona, the causative agent of EPM. Its long terminal half-life supports once-daily oral dosing. [1][2]

Pharmacodynamics CSF Half-life Sarcocystis neurona

Ponazuril's 98.6% In Vitro Growth Inhibition of S. neurona at 1 μg/mL

Ponazuril demonstrates potent, concentration-dependent inhibition of Sarcocystis neurona merozoite production in cell culture. This data provides a quantitative benchmark for its antiparasitic activity. [1]

In vitro Sarcocystis neurona Efficacy

Targeted Ponazuril (CAS 69004-04-2) Applications Based on Quantitative Evidence


Reference Standard for Equine Antiprotozoal Pharmacokinetic Studies

Given its well-characterized and high oral bioavailability (68.3%) and sustained CSF penetration (0.162 mg/L), ponazuril serves as an ideal reference standard for developing and validating new formulations or comparative pharmacokinetic studies in horses [1]. Its long terminal half-life (4.3 days) makes it a benchmark for evaluating long-acting or extended-release antiprotozoal preparations [2].

Positive Control in In Vitro Apicomplexan Drug Discovery Assays

The established in vitro activity against S. neurona (98.6% inhibition at 1 μg/mL) and N. caninum (IC50 of 33.3 μg/mL) positions ponazuril as a robust positive control for screening novel compounds against apicomplexan parasites [3][4]. Its specific, quantifiable activity provides a consistent baseline for comparing the potency of new chemical entities.

Comparative Efficacy Studies for Neurological Protozoal Infections

As the first FDA-approved treatment for EPM, ponazuril's clinical success rate of 62% (as defined by neurological improvement or seroconversion) provides a critical evidence-based comparator for any new candidate drugs targeting CNS protozoal infections in large animals [5]. This quantitative outcome data is essential for designing and powering future clinical trials.

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